molecular formula C14H11F3N2O2S B15118672 2-{[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylphenyl)ethanone

2-{[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylphenyl)ethanone

Cat. No.: B15118672
M. Wt: 328.31 g/mol
InChI Key: CPGPSAVKHRKLCV-UHFFFAOYSA-N
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Description

2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylphenyl)ethan-1-one is a complex organic compound featuring a pyrimidine ring substituted with a hydroxy group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylphenyl)ethan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction conditions such as temperature, solvent choice, and reaction time to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various functionalized pyrimidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The hydroxy and sulfanyl groups can form hydrogen bonds and interact with active sites of enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylphenyl)ethan-1-one lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and sulfanyl groups on the pyrimidine ring, along with the trifluoromethyl group, provides a versatile scaffold for further chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C14H11F3N2O2S

Molecular Weight

328.31 g/mol

IUPAC Name

2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C14H11F3N2O2S/c1-8-2-4-9(5-3-8)10(20)7-22-13-18-11(14(15,16)17)6-12(21)19-13/h2-6H,7H2,1H3,(H,18,19,21)

InChI Key

CPGPSAVKHRKLCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NC(=CC(=O)N2)C(F)(F)F

Origin of Product

United States

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